Whitepaper: Strategic Application and Synthetic Methodologies of tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate (CAS 1824202-09-6)
Whitepaper: Strategic Application and Synthetic Methodologies of tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate (CAS 1824202-09-6)
Executive Summary
In contemporary medicinal chemistry, the transition from flat, aromatic molecules to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates. tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate (CAS 1824202-09-6) is a highly privileged, orthogonally protected spirocyclic diamine scaffold. Featuring a piperidine ring spiro-fused to a cyclopentane ring, this building block is engineered to serve as a bioisostere for traditional saturated heterocycles like piperazines and morpholines[1]. By offering a free secondary amine for immediate functionalization and a sterically hindered, Boc-protected primary amine for subsequent derivatization, it provides researchers with a highly controlled, self-validating pathway for rapid library generation.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems[2],[3].
| Property | Value |
| Chemical Name | tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate |
| CAS Registry Number | 1824202-09-6 |
| Molecular Formula | C14H26N2O2 |
| Molecular Weight | 254.37 g/mol |
| Monoisotopic Mass | 254.1994 Da |
| SMILES | O=C(OC(C)(C)C)NC1CCCC12CCNCC2 |
| Physical Form | White to off-white powder |
| Storage Conditions | Room temperature, sealed in a dry, dark place |
The Causality of Spirocyclic Scaffolding in Drug Design
As a Senior Application Scientist, it is imperative to understand why we select specific scaffolds rather than merely how to use them. The integration of the 8-azaspiro[4.5]decane core into a drug candidate is driven by three fundamental pharmacokinetic and pharmacodynamic (PK/PD) causalities[1]:
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Disruption of Cytochrome P450 Liability: Flat, aromatic rings are highly susceptible to
-stacking within the active sites of oxidative enzymes (e.g., CYP3A4). By increasing the fraction of sp3-hybridized carbons ( ), the spirocycle introduces a 3D bulk that physically disrupts this planar binding mode, thereby drastically reducing the rate of oxidative clearance. -
Entropic Optimization (
): Flexible alkyl chains incur a high entropic penalty upon binding to a target receptor. The spirocyclic core pre-organizes the pharmacophores into a rigidified bioactive conformation. This conformational restriction minimizes the loss of entropy during target engagement, directly improving the Gibbs free energy of binding ( ). -
Tunable Basicity: The orthogonal nature of the two nitrogen atoms allows for the independent tuning of pKa values across the molecule, which is critical for optimizing membrane permeability and avoiding hERG channel toxicity.
Pharmacological advantages of integrating the 8-azaspiro[4.5]decane scaffold into drug candidates.
De Novo Synthesis of the Core Scaffold
The commercial availability of CAS 1824202-09-6 relies on a robust, scalable synthetic route. The construction of the spirocyclic core typically begins with the
The causality behind the synthetic sequence is strictly governed by chemoselectivity. Reaction of 1-benzyl-4-piperidone with 1,4-dibromobutane under strong basic conditions (e.g., NaH or KOtBu) yields the spiroketone 8-benzyl-8-azaspiro[4.5]decan-1-one[4],[5]. Subsequent reductive amination converts the ketone to a primary amine, which is immediately protected with a bulky tert-butyloxycarbonyl (Boc) group. Finally, palladium-catalyzed hydrogenolysis selectively cleaves the benzyl group, revealing the highly nucleophilic secondary piperidine nitrogen while leaving the C1-amine safely masked[5].
Synthetic workflow for CAS 1824202-09-6 via successive annulation and orthogonal protection.
Experimental Workflow: Orthogonal Functionalization
To maximize the utility of this building block, researchers must exploit its orthogonal reactivity. The free piperidine nitrogen (N8) is highly nucleophilic and unhindered, making it the ideal first point of functionalization. The following self-validating protocol details the generation of a bifunctionalized drug fragment.
Phase 1: Coupling at the Piperidine Core
Causality: We utilize N,N-diisopropylethylamine (DIPEA) rather than triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile during the
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Preparation: Dissolve tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere.
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Base Addition: Add DIPEA (2.5 eq, 1.25 mmol). Stir for 10 minutes at room temperature to ensure complete free-basing of any residual salts.
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Coupling: Add the desired heteroaryl chloride (e.g., 2-chloropyrimidine) (1.1 eq, 0.55 mmol). Heat the mixture to 80 °C for 12 hours.
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Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (
255 ) is fully consumed. -
Workup: Quench with saturated aqueous
, extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous , and concentrate in vacuo. Purify via flash chromatography.
Phase 2: Acidic Deprotection of the Boc Group
Causality: The spirocyclic core can be sensitive to harsh conditions. Controlled acidic cleavage at 0 °C prevents potential ring-opening or side reactions, while cold addition mitigates the exothermic nature of the deprotection.
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Acid Cleavage: Dissolve the purified intermediate from Phase 1 in dichloromethane (DCM) (3.0 mL). Cool the reaction vessel to 0 °C.
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Boc Removal: Dropwise add trifluoroacetic acid (TFA) (1.0 mL). Allow the mixture to warm to room temperature and stir for 2 hours.
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Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting TFA salt with cold diethyl ether to yield the free primary amine as a solid precipitate.
Phase 3: Amide Coupling at C1
Causality: The primary amine at C1 is sterically hindered by the adjacent spiro-center. We utilize HATU as the coupling reagent because its highly reactive HOAt-derived active ester overcomes this steric barrier, ensuring high yields.
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Activation: In a separate flask, dissolve the target carboxylic acid (1.1 eq) in DMF (3.0 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.
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Coupling: Add the TFA salt from Phase 2 (1.0 eq) to the activated acid solution. Stir at room temperature for 4 hours.
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Final Purification: Purify the final bifunctionalized spirocycle via preparative reverse-phase HPLC.
References
Sources
- 1. 8-Cbz-8-azaspiro[4.5]decan-1-one| [benchchem.com]
- 2. 1824202-09-6|tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate|BLD Pharm [bldpharm.com]
- 3. PubChemLite - C14H26N2O2S - Explore [pubchemlite.lcsb.uni.lu]
- 4. Poly(arylene alkylene)s with pendant N -spirocyclic quaternary ammonium cations for anion exchange membranes - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C8TA04699A [pubs.rsc.org]
- 5. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
